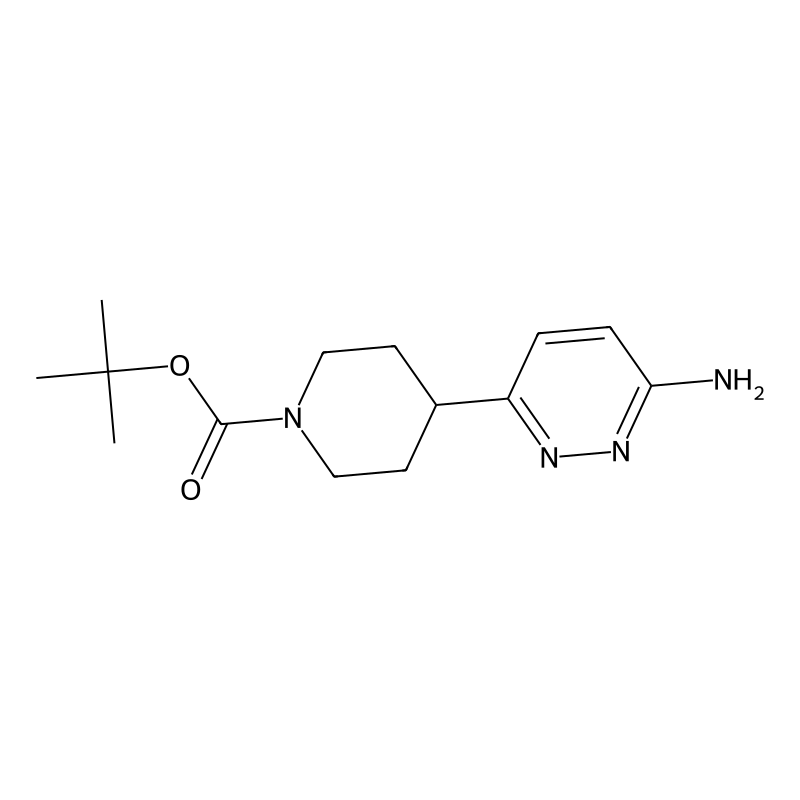

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminopyridazine moiety. Its molecular formula is with a molecular weight of approximately 277.36 g/mol. The compound appears as a white to yellow solid and has a melting point ranging from 131°C to 135°C . It is primarily utilized in research settings and may possess potential pharmaceutical applications due to its biological activity.

- Esterification: The compound can react with alcohols to form new esters.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate generally involves multi-step procedures:

- Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be synthesized through cyclization reactions.

- Introduction of the Aminopyridazine Moiety: This can be achieved via nucleophilic substitution methods where an aminopyridazine derivative reacts with the piperidine intermediate.

- Carboxylation: Finally, tert-butyl esterification is performed using tert-butyl chloroformate or similar reagents to yield the final product.

Each step requires careful control of reaction conditions to optimize yield and purity .

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has potential applications in:

- Pharmaceutical Research: As a lead compound for developing new drugs targeting specific diseases.

- Chemical Biology: As a tool in biochemical assays to study enzyme interactions or cellular processes.

The versatility of its structure allows for modifications that could enhance its efficacy or reduce toxicity.

Interaction studies involving tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with:

- Enzymes: Potential inhibition or activation of enzyme activity, which could be relevant in drug design.

- Receptors: Binding studies may reveal its role as an agonist or antagonist at specific receptor sites, contributing to its pharmacological profile.

Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion properties.

Several compounds share structural similarities with tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate. These include:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Tert-butyl 4-(5-amino-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxylate | 119285-07-3 | 0.84 |

| Tert-butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate | 127188-33-4 | 0.80 |

| Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | 193902-78-2 | 0.79 |

| Tert-butyl pyridin-2-ylcarbamate | 38427-94-0 | 0.75 |

These compounds exhibit varying degrees of biological activity and structural features that make them unique. The presence of different substituents on the pyridine or piperazine rings can significantly influence their pharmacological properties.